molecular formula C12H14N2 B3255351 1-Mesityl-1h-imidazole CAS No. 25364-44-7

1-Mesityl-1h-imidazole

Cat. No.: B3255351
CAS No.: 25364-44-7
M. Wt: 186.25 g/mol
InChI Key: XEFLCLZQKDDENB-UHFFFAOYSA-N
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Description

1-Mesityl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a mesityl group (2,4,6-trimethylphenyl). This compound is part of the imidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Scientific Research Applications

1-Mesityl-1H-imidazole has a wide range of applications in scientific research:

Safety and Hazards

1-Mesityl-1H-imidazole is classified as a hazardous substance. It may cause skin irritation, serious eye damage, and may damage fertility or the unborn child . It is recommended to use personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mesityl-1H-imidazole can be synthesized through various methods. One common approach involves the condensation of mesityl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Mesityl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Mesityl-1H-imidazole stands out due to the presence of the mesityl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-6-10(2)12(11(3)7-9)14-5-4-13-8-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFLCLZQKDDENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-mesityl-1H-imidazole?

A1: this compound (also known as 1-(2,4,6-trimethylphenyl)-1H-imidazole) is an organic compound with the molecular formula C12H14N2. Its structure consists of an imidazole ring with a mesityl (2,4,6-trimethylphenyl) group attached to one of the nitrogen atoms. While specific spectroscopic data isn't detailed in the provided research, crystallographic studies have revealed key structural features. For example, in the complex dichloridobis[1-(2,4,6-trimethylphenyl)-1H-imidazole-κN3]copper(II), the dihedral angle between the benzene ring of the mesityl moiety and the imidazole ring is 76.99 (18)° [].

Q2: How is this compound used in catalysis?

A2: this compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and catalysis []. The bulky mesityl group on the imidazole nitrogen provides steric hindrance around the carbene center. This influences the stability and reactivity of the resulting metal complexes.

Q3: What are some specific examples of this compound's applications in catalytic systems?

A3: Research has explored the incorporation of this compound derived NHCs onto porous aromatic frameworks (PAFs) []. These PAF-(NHC)M materials, where M represents metals like iridium or ruthenium, have demonstrated excellent catalytic activity in reactions such as the N-alkylation of amines with alcohols and the transfer hydrogenation of ketones []. Importantly, these heterogeneous catalysts exhibited recyclability over multiple reaction cycles, highlighting their potential for sustainable chemical processes.

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